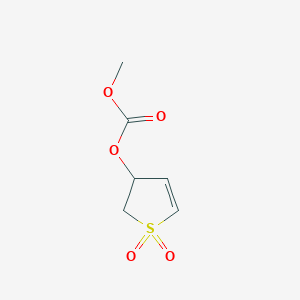![molecular formula C8H13ClF3N3 B15111186 ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B15111186.png)
ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a trifluoromethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl hydrazine hydrochloride with a suitable precursor, followed by lithiation and trapping with electrophiles . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow chemistry allows for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Fipronil: An insecticide used to control pests in agriculture.
Uniqueness
Ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H13ClF3N3 |
|---|---|
Molekulargewicht |
243.66 g/mol |
IUPAC-Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3N3.ClH/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2;/h4,12H,3,5H2,1-2H3;1H |
InChI-Schlüssel |
GULVWXYRZVCDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=NN1C)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
![2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15111115.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B15111122.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111133.png)
![4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111134.png)
![2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)
![4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene](/img/structure/B15111140.png)
methanone](/img/structure/B15111141.png)
![1-Propanone, 2-[[2-[(2-hydroxyethyl)amino]-5-quinolinyl]oxy]-1-[(2R)-4-(1-isoquinolinyl)-2-methyl-1-piperazinyl]-, (2S)-](/img/structure/B15111153.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111158.png)
![ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B15111165.png)
![6-Tert-butylspiro[2.5]octan-1-amine](/img/structure/B15111176.png)
![2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one](/img/structure/B15111185.png)
